molecular formula C20H22N2O2 B2616284 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941960-73-2

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2616284
CAS RN: 941960-73-2
M. Wt: 322.408
InChI Key: YWXWJLCYUJLCSR-UHFFFAOYSA-N
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Description

“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a chemical compound with the molecular formula C20H22N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that are commonly occurring substructures in a large number of biologically active compounds .


Molecular Structure Analysis

The InChI code for “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is 1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-15-10-11-17(13-18(15)22)21-19(23)16-7-4-3-5-8-16/h10-11,13-14,16H,3-9,12H2,1-2H3 (H,21,23) . The canonical SMILES structure is CC©C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CCCCC3 .


Physical And Chemical Properties Analysis

The molecular weight of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is 328.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 328.215078140 g/mol . The topological polar surface area is 49.4 Ų .

Scientific Research Applications

Enantioseparation of Amino Acids

This compound has been used in the enantioseparation of amino acids . It is involved in a fully automated precolumn derivatization process using o-phtalaldehyde (OPA) combined with N-isobutyryl-L-cysteine . This method is simple, sensitive, and accurate, and it has been used for high-resolution and highly sensitive enantioseparation of amino acids .

Luminescent Properties

Research on chemically related compounds has demonstrated specific luminescent properties . These properties suggest potential applications in materials science and photophysical research.

Photo-induced Electron Transfer Capabilities

The compound’s chemically related models have shown photo-induced electron transfer capabilities . This characteristic suggests potential applications in fields that require the manipulation of electron transfer, such as in solar cells and other energy-related technologies.

Unique Physical and Chemical Properties

The compound has gained attention in the scientific community due to its unique physical and chemical properties . These properties could be leveraged in various fields of research and industry.

Bioactive Compound

It is a bioactive compound that has been extensively studied for its potential applications in various fields of research and industry. The term “bioactive” refers to substances that have an effect on living organisms, tissues, or cells.

Potential Applications in Drug Discovery

Given its bioactive nature, this compound could have potential applications in drug discovery . Bioactive compounds often serve as starting points in the drug discovery process, where they are further optimized and modified to improve their therapeutic potential.

Future Directions

The future directions for the study of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the pharmacological relevance of tetrahydroquinolines, the development of new synthetic approaches towards this class of compounds is of high importance for drug research and medicinal chemistry .

properties

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14(2)20(24)22-12-6-9-16-13-17(10-11-18(16)22)21-19(23)15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXWJLCYUJLCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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